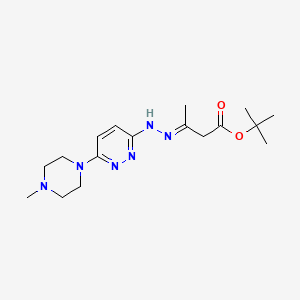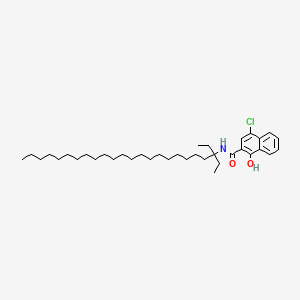![molecular formula C12H15N3O3S B12696001 Methyl 8-ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 85702-59-6](/img/structure/B12696001.png)
Methyl 8-ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 288-250-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its role as a radical initiator in polymerization reactions, making it a crucial component in the production of plastics and other synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with Hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) is carried out in large-scale reactors. The reaction conditions are carefully monitored to maintain the purity and yield of the product. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes various chemical reactions, including:
Radical Initiation: It decomposes to form free radicals, which initiate polymerization reactions.
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines and other derivatives.
Common Reagents and Conditions
Radical Initiation: Typically carried out at elevated temperatures (50-70°C) in the presence of monomers such as styrene or acrylonitrile.
Oxidation: Requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Polymerization: Produces polymers like polystyrene, polyacrylonitrile, and other synthetic materials.
Oxidation: Forms nitriles and other oxidized derivatives.
Reduction: Produces amines and other reduced compounds.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions to study the kinetics and mechanisms of polymer formation.
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Medicine: Utilized in the development of polymer-based medical devices and implants.
Industry: Integral in the production of plastics, adhesives, and coatings.
Mechanism of Action
The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals. Upon thermal decomposition, it forms two cyanopropyl radicals, which can initiate the polymerization of monomers. These radicals react with monomers to form polymer chains, leading to the formation of high-molecular-weight polymers. The molecular targets and pathways involved in this process include the activation of double bonds in monomers and the propagation of radical chain reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used as an initiator in emulsion polymerization.
Azobisisobutyronitrile (AIBN): A similar compound with a slightly different structure but similar applications.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique due to its high efficiency as a radical initiator and its ability to produce polymers with controlled molecular weights. Its thermal stability and ease of handling make it a preferred choice in various industrial and research applications.
Properties
CAS No. |
85702-59-6 |
|---|---|
Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
methyl 8-ethyl-2-methylsulfanyl-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H15N3O3S/c1-4-15-6-8(11(17)18-2)9(16)7-5-13-12(19-3)14-10(7)15/h5,8H,4,6H2,1-3H3 |
InChI Key |
SUDFURBPZBYNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=O)C2=CN=C(N=C21)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















